![molecular formula C23H23N5O B5645527 6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)
6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules incorporating indole and imidazole units involves strategic formation of C-N bonds, often via palladium-catalyzed reactions or cascade processes. For example, a novel synthesis route for 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, integrating indenone with imidazo[1,2-a]pyridine through palladium-catalyzed CO insertion and C-H bond activation, has been developed, showcasing the intricate strategies employed in constructing such complex molecules (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated through X-ray diffraction techniques, revealing intricate arrangements and conformations critical for their chemical reactivity and potential biological interactions. For example, studies have shown the crystal structure determination of complex molecules, highlighting the spatial arrangements of different substituents and their implications on the molecule's chemical properties and reactivity (J. Street, M. Harris, D. I. Bishop, F. Heatley, R. Beddoes, O. S. Mills, J. Joule, 1987).
properties
IUPAC Name |
1H-indol-6-yl-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-23(19-4-3-18-7-10-25-21(18)14-19)28-12-1-2-20(16-28)22-26-11-13-27(22)15-17-5-8-24-9-6-17/h3-11,13-14,20,25H,1-2,12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLWSXFPUSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CN4CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole |
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